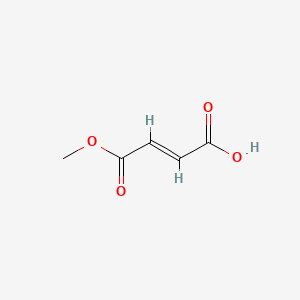

Monomethyl Fumarate

説明

特性

IUPAC Name |

(E)-4-methoxy-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHAVTQWNUWKEO-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016498 | |

| Record name | Monomethyl fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2756-87-8 | |

| Record name | Monomethyl fumarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2756-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monomethyl fumarate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002756878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monomethyl fumarate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14219 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Monomethyl fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl hydrogen fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOMETHYL FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45IUB1PX8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Monomethyl Fumarate: A Deep Dive into its Mechanism of Action in Multiple Sclerosis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Monomethyl fumarate (MMF), the active metabolite of dimethyl fumarate (DMF), is an oral therapeutic agent approved for the treatment of relapsing forms of multiple sclerosis (MS). Its efficacy in reducing disease activity and progression is attributed to a multi-faceted mechanism of action that encompasses immunomodulatory and neuroprotective effects. This technical guide provides an in-depth exploration of the molecular and cellular pathways through which MMF exerts its therapeutic effects in MS. We will delve into its activation of the Nrf2 antioxidant response pathway, its modulation of immune cell function, including T cells and dendritic cells, and its interaction with the hydroxycarboxylic acid receptor 2 (HCAR2). This document summarizes key quantitative data, provides detailed experimental protocols for foundational assays, and presents visual representations of the critical signaling pathways.

Core Mechanisms of Action

The therapeutic efficacy of this compound in multiple sclerosis is not attributed to a single mode of action but rather to its ability to influence multiple pathological pathways simultaneously. The primary mechanisms can be categorized into three interconnected areas:

-

Activation of the Nrf2 Antioxidant Pathway: MMF is a potent activator of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, a critical regulator of cellular defense against oxidative stress. This activation leads to the transcription of a battery of antioxidant and cytoprotective genes, mitigating the oxidative damage that is a hallmark of MS pathology.

-

Immunomodulation: MMF profoundly alters the behavior of various immune cells. It shifts the balance from a pro-inflammatory to a more anti-inflammatory state by affecting T-cell differentiation, impairing dendritic cell maturation and function, and inducing apoptosis in certain lymphocyte populations.

-

HCAR2 Receptor Agonism: MMF is an agonist of the hydroxycarboxylic acid receptor 2 (HCAR2), a G-protein coupled receptor expressed on various immune cells. Activation of HCAR2 contributes to the anti-inflammatory effects of MMF, although it is also implicated in some of the common side effects, such as flushing.

The Nrf2 Antioxidant Response Pathway

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. MMF, being an electrophile, is thought to react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This results in the increased expression of antioxidant enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1), which play a crucial role in protecting cells, including neurons and oligodendrocytes, from oxidative damage.

Immunomodulatory Effects of this compound

MMF exerts profound effects on both the innate and adaptive immune systems, which are central to the pathogenesis of MS.

T-Cell Modulation

MMF has been shown to alter the balance of T-helper (Th) cell subsets. It leads to a reduction in the pro-inflammatory Th1 and Th17 cells, which are key drivers of autoimmune-mediated demyelination in MS. Some studies also suggest a concurrent increase in the anti-inflammatory Th2 cell population. This shift in the cytokine profile, with decreased production of interferon-gamma (IFN-γ) and interleukin-17 (IL-17), and potentially increased IL-4 and IL-5, contributes to a less inflammatory environment. Furthermore, MMF treatment leads to a reduction in circulating lymphocytes, with a more pronounced effect on CD8+ T cells compared to CD4+ T cells.

Dendritic Cell Function

Dendritic cells (DCs) are potent antigen-presenting cells that play a crucial role in initiating and shaping T-cell responses. MMF has been shown to impair the maturation and function of DCs. Treatment with MMF leads to a reduced expression of co-stimulatory molecules such as CD80 and CD86, and MHC class II on the surface of DCs. This impairment in DC maturation results in a diminished capacity to activate T cells and a reduced production of pro-inflammatory cytokines like IL-12 and IL-23, further skewing the immune response towards a more tolerant state.

Monocyte Adhesion and Migration

The migration of immune cells across the blood-brain barrier (BBB) is a critical step in the formation of MS lesions. MMF has been shown to reduce the adhesion of monocytes to endothelial cells, a key process in their extravasation into the central nervous system. This is achieved, in part, by decreasing the expression of vascular cell adhesion molecule-1 (VCAM-1) on endothelial cells.

HCAR2 Receptor Agonism

This compound is an agonist for the G-protein coupled receptor HCAR2 (also known as GPR109A). HCAR2 is expressed on various immune cells, including neutrophils, monocytes, and macrophages. The binding of MMF to HCAR2 is thought to contribute to its anti-inflammatory effects, in part by inhibiting the NF-κB pathway. However, the activation of HCAR2 on Langerhans cells and keratinocytes is also responsible for the common side effect of flushing, which is mediated by the release of prostaglandins.

Quantitative Data Summary

The following tables summarize key quantitative data on the effects of this compound from various in vitro and in vivo studies.

Table 1: Effects of MMF on Immune Cell Populations

| Parameter | Cell Type | Treatment/Concentration | Observed Effect | Reference |

| CD8+ T-cell Count | Human peripheral blood T-cells | DMF treatment (in vivo) | 54.6% decrease at 12 months | |

| CD4+ T-cell Count | Human peripheral blood T-cells | DMF treatment (in vivo) | 39.2% decrease at 12 months | |

| CD19+ B-cell Count | Human peripheral blood B-cells | DMF treatment (in vivo) | 37.5% reduction | |

| CD4/CD8 Ratio | Human peripheral blood T-cells | DMF treatment (in vivo) | 35.5% increase |

Table 2: Effects of MMF on Dendritic Cell Maturation and Function

| Parameter | Cell Type | Treatment/Concentration | Observed Effect | Reference |

| CD83 Expression | Human monocyte-derived DCs | MMF (in vitro) | Lower expression upon LPS stimulation | |

| CD86 Expression | Human monocyte-derived DCs | MMF (in vitro) | Lower expression upon LPS stimulation | |

| IL-12 Production | Human monocyte-derived DCs | MMF (in vitro) | Significantly reduced upon LPS stimulation | |

| IL-10 Production | Human monocyte-derived DCs | MMF (in vitro) | Significantly reduced upon LPS stimulation |

Table 3: Effects of MMF on Monocyte Adhesion

| Parameter | Cell Type | Treatment/Concentration | Observed Effect | Reference |

| Monocyte Adhesion to HUVECs | Human monocytes | 10 µg/mL MMF | 30.1% reduction | |

| Monocyte Binding to E-selectin | Human monocytes | MMF (in vitro) | 55.7% inhibition |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of MMF.

ARE-Luciferase Reporter Gene Assay for Nrf2 Activation

This assay quantitatively measures the ability of MMF to induce the transcriptional activity of Nrf2.

-

Cell Line: HepG2 cells stably transfected with a luciferase reporter plasmid containing multiple copies of the Antioxidant Response Element (ARE).

-

Reagents:

-

MMF stock solution (in DMSO)

-

Positive control (e.g., sulforaphane)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

-

96-well white, clear-bottom assay plates

-

-

Protocol:

-

Seed ARE-luciferase HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of MMF and the positive control in cell culture medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the old medium and add 100 µL of the medium containing the vehicle control, positive control, or different concentrations of MMF to the respective wells.

-

Incubate the plate for 18-24 hours at 37°C and 5% CO₂.

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add 100 µL of the luciferase assay reagent to each well.

-

Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein content in each well. Calculate the fold induction relative to the vehicle-treated control.

Western Blot Analysis for NF-κB p65 Nuclear Translocation

This method determines the effect of MMF on the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.

-

Cell Line: Human astrocytes or microglial cells.

-

Reagents:

-

MMF stock solution (in DMSO)

-

Stimulant (e.g., TNF-α or LPS)

-

Nuclear and cytoplasmic extraction kit

-

Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibodies

-

ECL Western blotting substrate

-

-

Protocol:

-

Plate cells and treat with various concentrations of MMF for a specified time (e.g., 1 hour) prior to stimulation.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes.

-

Wash the cells with ice-cold PBS and lyse them using a nuclear and cytoplasmic extraction kit according to the manufacturer's instructions.

-

Determine the protein concentration of the nuclear and cytoplasmic fractions using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) from each fraction by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the primary anti-p65 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with anti-Lamin B1 and anti-GAPDH antibodies to confirm the purity of the fractions and for loading control.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Express the nuclear p65 level as a ratio to Lamin B1 and the cytoplasmic p65 level as a ratio to GAPDH.

Flow Cytometry Analysis of Dendritic Cell Maturation

This protocol assesses the effect of MMF on the expression of maturation markers on the surface of dendritic cells.

-

Cells: Human monocyte-derived dendritic cells (mo-DCs).

-

Reagents:

-

MMF stock solution (in DMSO)

-

Maturation stimulus (e.g., LPS)

-

Fluorochrome-conjugated antibodies: anti-CD14, anti-CD80, anti-CD86, anti-HLA-DR, anti-CD83

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

-

Protocol:

-

Generate immature mo-DCs from human peripheral blood monocytes by culturing with GM-CSF and IL-4 for 5-6 days.

-

Treat the immature mo-DCs with different concentrations of MMF for 24 hours.

-

Induce maturation by adding LPS (e.g., 100 ng/mL) for the final 24 hours of culture.

-

Harvest the cells and wash them with FACS buffer.

-

Stain the cells with the cocktail of fluorochrome-conjugated antibodies for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

Acquire the data on a flow cytometer.

-

-

Data Analysis: Analyze the flow cytometry data using appropriate software. Gate on the live cell population and determine the percentage of cells expressing each marker and the mean fluorescence intensity (MFI) for each marker.

Conclusion

This compound employs a sophisticated and multifaceted mechanism of action to combat the inflammatory and neurodegenerative aspects of multiple sclerosis. By activating the Nrf2 antioxidant pathway, it enhances the cellular defense against oxidative stress. Through its immunomodulatory effects on T cells and dendritic cells, it helps to restore a more balanced and less aggressive immune response. Finally, its interaction with the HCAR2 receptor provides an additional layer of anti-inflammatory activity. A thorough understanding of these intricate mechanisms is crucial for the continued development of targeted therapies for MS and other autoimmune and neurodegenerative disorders. This guide provides a foundational resource for researchers and drug development professionals working to further unravel the therapeutic potential of MMF and similar compounds.

The Role of the Nrf2 Pathway in Monomethyl Fumarate-Mediated Neuroprotection: A Technical Guide

Abstract

Monomethyl fumarate (MMF), the primary active metabolite of dimethyl fumarate (DMF), has emerged as a significant therapeutic agent, particularly in the context of neurodegenerative diseases. Its neuroprotective effects are largely attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] This pathway is a critical cellular defense mechanism that upregulates a suite of antioxidant, anti-inflammatory, and cytoprotective genes.[1][4] This technical guide provides an in-depth examination of the molecular mechanisms, quantitative effects, and key experimental methodologies used to elucidate the Nrf2-dependent neuroprotective actions of MMF.

The Nrf2 Signaling Pathway: Mechanism of MMF Action

The canonical Nrf2 pathway is constitutively repressed by the Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for ubiquitination and subsequent proteasomal degradation. MMF, as an electrophilic fumaric acid ester, activates this pathway through direct interaction with Keap1.

Mechanism of Activation:

-

Keap1 Modification: MMF covalently modifies specific cysteine residues on the Keap1 protein through a process known as S-alkylation.

-

Nrf2 Stabilization: This modification induces a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation. This leads to the stabilization and accumulation of Nrf2 in the cytoplasm.

-

Nuclear Translocation: Stabilized Nrf2 translocates to the nucleus.

-

ARE Binding & Gene Transcription: In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.

-

Upregulation of Cytoprotective Genes: This binding initiates the transcription of a broad array of protective genes, including those involved in antioxidant defense (e.g., HMOX1, NQO1), glutathione synthesis (e.g., GCLC, GCLM), and anti-inflammatory responses.

Another mechanism involved in Nrf2 activation by MMF is the nuclear export of Bach1, a transcriptional repressor that competes with Nrf2 for ARE binding. MMF promotes the exit of Bach1 from the nucleus, further facilitating Nrf2-mediated gene expression.

Quantitative Data on MMF-Mediated Neuroprotection

The neuroprotective efficacy of MMF via the Nrf2 pathway has been quantified in various preclinical models. The data consistently demonstrate that the protective effects are significantly diminished or completely absent in Nrf2 knockout (KO) models, confirming the pathway's critical role.

Table 1: Nrf2-Dependent Protection Against Neuronal Cell Loss Summary of MMF's effect on neuronal survival in wild-type (WT) vs. Nrf2 knockout (KO) mice.

| Experimental Model | Treatment Group | Neuronal Cell Loss (%) | Data Source |

| Retinal Ischemia-Reperfusion | WT + Vehicle | 80% | |

| WT + MMF | 33% | ||

| Nrf2 KO + Vehicle | ~80-85% (no protection) | ||

| Nrf2 KO + MMF | ~80-85% (no protection) | ||

| MPTP-Induced Parkinson's Model | WT + MPTP | Significant loss of TH+ neurons | |

| WT + MPTP + MMF | Significant protection of TH+ neurons | ||

| Nrf2 KO + MPTP | Significant loss of TH+ neurons | ||

| Nrf2 KO + MPTP + MMF | No protection of TH+ neurons |

Table 2: Upregulation of Nrf2 Target Genes by MMF Fold-change in mRNA expression of key antioxidant genes following MMF treatment in vitro and in vivo.

| Gene Target | Cell/Tissue Type | MMF Concentration / Dose | Time Point | Fold Increase (vs. Control) | Data Source |

| HMOX-1 | N27 Rat Dopaminergic Cells | 20 µM | 4 hours | ~3.5-fold | |

| N27 Rat Dopaminergic Cells | 20 µM | 8 hours | ~4.5-fold | ||

| Mouse Retina (I/R model) | 50 mg/kg (i.p.) | 7 days | Significant increase | ||

| NQO1 | N27 Rat Dopaminergic Cells | 20 µM | 4 hours | ~1.5-fold | |

| N27 Rat Dopaminergic Cells | 20 µM | 24 hours | ~3.0-fold | ||

| Mouse Retina (I/R model) | 50 mg/kg (i.p.) | 7 days | Significant increase | ||

| Human PBMCs (ex vivo) | >10 µM | - | Dose-dependent increase | ||

| GCLC | N27 Rat Dopaminergic Cells | 20 µM | 8 hours | ~2.0-fold | |

| Mouse Retina (I/R model) | 50 mg/kg (i.p.) | 7 days | Significant increase |

Key Experimental Protocols

The validation of MMF's neuroprotective mechanism relies on a set of robust experimental procedures. Below are detailed methodologies for key assays.

Animal Model: Retinal Ischemia-Reperfusion (I/R) Injury

This model is used to study neurodegeneration relevant to conditions like glaucoma and diabetic retinopathy.

-

Animal Subjects: Wild-type (e.g., C57BL/6J) and Nrf2 knockout (KO) mice are used to establish Nrf2-dependency.

-

MMF Administration: Mice receive daily intraperitoneal (i.p.) injections of MMF (e.g., 50 mg/kg) or a vehicle control, starting 2 days prior to the injury and continuing until sacrifice.

-

Induction of Ischemia: Mice are anesthetized, and the anterior chamber of one eye is cannulated with a needle connected to a saline reservoir. The intraocular pressure is raised to induce ischemia (e.g., to 110 mmHg for 90 minutes), confirmed by the whitening of the retina. The contralateral eye serves as a non-ischemic control.

-

Reperfusion: The needle is withdrawn to allow for retinal reperfusion.

-

Post-Injury Analysis: Animals are sacrificed at various time points (e.g., 48 hours for inflammation studies, 7 days for neurodegeneration and gene expression).

-

Endpoints:

-

qRT-PCR: To measure mRNA levels of Nrf2 target genes and inflammatory markers in retinal tissue.

-

Immunohistochemistry: Staining of retinal flat-mounts or cross-sections for neuronal markers (e.g., NeuN) to quantify cell loss in the ganglion cell layer (GCL) and glial markers (e.g., GFAP) to assess gliosis.

-

Electroretinography (ERG): To measure retinal function.

-

Quantitative Reverse Transcription PCR (qRT-PCR)

This technique is essential for quantifying the MMF-induced expression of Nrf2 target genes.

-

RNA Isolation: Total RNA is extracted from cultured cells or homogenized tissue (e.g., retina, brain tissue) using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed via spectrophotometry.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA (e.g., 1 µg) using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) or random primers.

-

Real-Time PCR: The qPCR reaction is prepared using the synthesized cDNA, gene-specific primers for target genes (HMOX1, NQO1, etc.) and a reference gene (e.g., GAPDH, Actb), and a fluorescent dye-based detection chemistry (e.g., SYBR Green or TaqMan probes).

-

Data Analysis: The relative expression of target genes is calculated using the comparative Cq (ΔΔCq) method. The expression levels in MMF-treated samples are normalized to the reference gene and compared to the vehicle-treated control group to determine the fold-change.

Western Blotting for Nrf2 Translocation

This protocol determines the accumulation of Nrf2 in the nucleus, a key indicator of its activation.

-

Cell Culture and Treatment: Human neuroblastoma cells (e.g., BE(2)-M17) or other relevant CNS cells are cultured and treated with MMF (e.g., 10 µM) or vehicle for specified time periods (e.g., 2 and 4 hours).

-

Nuclear and Cytosolic Fractionation: Cells are harvested and subjected to subcellular fractionation using a specialized kit (e.g., NE-PER Nuclear and Cytoplasmic Extraction Reagents, Thermo Fisher). This separates nuclear proteins from cytosolic proteins.

-

Protein Quantification: The protein concentration of each fraction is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from the nuclear and cytosolic fractions are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated overnight at 4°C with a primary antibody specific for Nrf2.

-

Purity of the fractions is confirmed using antibodies against nuclear (e.g., PARP1, Lamin B1) and cytosolic (e.g., GAPDH, Aldolase) markers.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify the relative abundance of Nrf2 in the nuclear fraction compared to the control.

Downstream Neuroprotective Effects of MMF-Nrf2 Activation

The activation of the Nrf2 pathway by MMF culminates in several downstream effects that collectively contribute to neuroprotection.

-

Antioxidant Defense: Upregulation of enzymes like Heme Oxygenase-1 (HMOX-1) and NAD(P)H:Quinone Oxidoreductase 1 (NQO1) enhances the cellular capacity to neutralize reactive oxygen species (ROS), reducing oxidative stress-induced neuronal damage.

-

Anti-Inflammatory Action: MMF treatment suppresses the expression of pro-inflammatory genes (e.g., CCL2, CCL7, CCL12) in an Nrf2-dependent manner, thereby mitigating neuroinflammation.

-

Mitochondrial Biogenesis and Function: Both MMF and DMF have been shown to upregulate genes involved in mitochondrial biogenesis in an Nrf2-dependent manner, potentially improving cellular bioenergetics and resilience.

-

Reduction of Gliosis: In models of retinal injury, MMF treatment significantly reduces reactive Müller cell gliosis, a hallmark of neuronal stress and damage. This effect is absent in Nrf2 KO mice.

Conclusion

This compound exerts robust neuroprotective effects primarily through the activation of the Nrf2 signaling pathway. The mechanism involves the S-alkylation of Keap1, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of a wide array of cytoprotective genes. Quantitative data from preclinical models of retinal ischemia and Parkinson's disease unequivocally demonstrate that these beneficial effects—including reduced neuronal death, suppressed inflammation, and decreased gliosis—are dependent on a functional Nrf2 pathway. The experimental protocols detailed herein provide a framework for the continued investigation and development of MMF and other Nrf2-activating compounds as promising therapeutics for a range of neurodegenerative disorders.

References

- 1. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound promotes Nrf2-dependent neuroprotection in retinal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The untapped potential of targeting NRF2 in neurodegenerative disease [frontiersin.org]

Monomethyl Fumarate: An In-Depth Technical Guide on the Active Metabolite of Dimethyl Fumarate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl fumarate (DMF) is an oral therapeutic agent approved for the treatment of relapsing forms of multiple sclerosis (MS) and psoriasis. Following oral administration, DMF undergoes rapid and extensive presystemic hydrolysis by esterases, primarily in the gastrointestinal tract and blood, to its active metabolite, monomethyl fumarate (MMF).[1][2][3][4] Plasma concentrations of DMF are typically not quantifiable after oral administration, establishing MMF as the principal mediator of the therapeutic efficacy of DMF.[1] This technical guide provides a comprehensive overview of MMF, focusing on its pharmacokinetics, pharmacodynamics, mechanism of action, and the experimental methodologies used to characterize its activity.

Pharmacokinetics of this compound

The pharmacokinetic profile of MMF has been characterized in healthy volunteers and patients with MS, primarily through studies comparing the bioequivalence of DMF (Tecfidera®) and MMF (Bafiertam™) formulations.

Table 1: Pharmacokinetic Parameters of this compound (MMF) in Healthy Adults Under Fasting Conditions

| Parameter | MMF from Bafiertam™ (2 x 95 mg capsules) | MMF from Tecfidera® (1 x 240 mg capsule) |

| Cmax (ng/mL) | 1850 ± 645 | 1770 ± 544 |

| Tmax (hr) | 4.03 (median) | 2.50 (median) |

| AUC0-t (ng·hr/mL) | 4960 ± 1280 | 5130 ± 1340 |

| AUC0-inf (ng·hr/mL) | 5020 ± 1290 | 5220 ± 1360 |

| t1/2 (hr) | ~0.5 | ~0.5 |

Data presented as mean ± standard deviation, except for Tmax which is presented as median. Data sourced from a single-dose, open-label, randomized, two-way crossover bioequivalence study in 50 healthy subjects.

The data demonstrates that a 190 mg dose of MMF is bioequivalent to a 240 mg dose of DMF, producing similar plasma exposures of the active metabolite. The slightly prolonged Tmax for the MMF formulation may be attributable to its formulation as delayed-release capsules.

Mechanism of Action

The therapeutic effects of MMF are primarily attributed to its interaction with two key cellular pathways: the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway and the G protein-coupled receptor, Hydroxycarboxylic Acid Receptor 2 (HCAR2).

Activation of the Nrf2 Pathway

MMF is a known activator of the Nrf2 pathway, a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. MMF, being an electrophilic molecule, is thought to react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, inducing their transcription.

The activation of the Nrf2 pathway by MMF leads to the upregulation of a battery of antioxidant and detoxifying enzymes, such as NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HO-1). This enhanced antioxidant capacity is believed to contribute to the neuroprotective effects observed with DMF/MMF treatment in neurodegenerative diseases like MS.

Interaction with HCAR2

MMF is a potent agonist of the Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A, a Gi-protein-coupled receptor. HCAR2 is expressed on various immune cells, including neutrophils, monocytes, and dendritic cells. The activation of HCAR2 by MMF is thought to contribute to the immunomodulatory effects of DMF/MMF treatment.

HCAR2 signaling can have pleiotropic effects. On one hand, it can lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent anti-inflammatory responses, such as the inhibition of NF-κB signaling. This is believed to contribute to the therapeutic effects in MS by reducing immune cell activation and infiltration into the central nervous system. On the other hand, HCAR2 activation in certain cells, like Langerhans cells in the skin, can mediate the release of prostaglandins, leading to vasodilation and the common side effect of flushing associated with DMF/MMF therapy.

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

Objective: To determine the concentration of MMF in human plasma samples.

Methodology:

-

Sample Preparation:

-

Human plasma samples are typically collected in tubes containing an anticoagulant (e.g., K2EDTA) and a stabilizer to prevent ex vivo conversion of DMF to MMF.

-

MMF and an internal standard (e.g., MMF-d3) are extracted from the plasma matrix. A common technique is solid-phase extraction (SPE), which provides a cleaner sample compared to protein precipitation.

-

-

Chromatographic Separation:

-

The extracted samples are injected into a high-performance liquid chromatography (HPLC) system.

-

Separation is achieved on a C18 reverse-phase column.

-

A typical mobile phase consists of a gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier (e.g., 0.1% formic acid) to improve ionization.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source, often operated in negative ion mode.

-

The mass spectrometer is set to multiple reaction monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for MMF and its internal standard. This provides high selectivity and sensitivity.

-

-

Quantification:

-

A calibration curve is generated using standards of known MMF concentrations in a blank plasma matrix.

-

The concentration of MMF in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The linear range for quantification is typically in the low ng/mL to µg/mL range.

-

Nrf2 Luciferase Reporter Assay

Objective: To quantify the activation of the Nrf2 pathway by MMF in vitro.

Methodology:

-

Cell Line:

-

A stable cell line, often of human origin (e.g., SH-SY5Y neuroblastoma cells), is engineered to express a luciferase reporter gene under the control of a promoter containing multiple copies of the Antioxidant Response Element (ARE).

-

-

Cell Culture and Treatment:

-

The reporter cells are seeded in a multi-well plate and allowed to adhere.

-

The cells are then treated with various concentrations of MMF, DMF (as a comparator), a positive control (e.g., tert-butylhydroquinone, TBHQ), and a vehicle control for a specified incubation period.

-

-

Luciferase Activity Measurement:

-

After incubation, the cells are lysed, and a luciferase substrate is added.

-

The luciferase enzyme, produced in response to Nrf2 activation, catalyzes a reaction that produces light (luminescence).

-

The luminescence is measured using a luminometer.

-

-

Data Analysis:

-

The fold activation is calculated by normalizing the luminescence signal from the treated cells to that of the vehicle-treated cells.

-

Dose-response curves are generated, and EC50 values (the concentration that produces 50% of the maximal response) can be calculated to compare the potency of different compounds in activating the Nrf2 pathway.

-

In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)

Objective: To evaluate the therapeutic efficacy of MMF in a preclinical model of multiple sclerosis.

Methodology:

-

Animal Model:

-

EAE is induced in susceptible strains of mice (e.g., C57BL/6) by immunization with a myelin-derived peptide, such as myelin oligodendrocyte glycoprotein (MOG) 35-55, emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.

-

-

Treatment:

-

Animals are treated with MMF or vehicle control, typically via oral gavage, starting either prophylactically (before disease onset) or therapeutically (after the appearance of clinical signs). Dosing regimens can vary, for example, 7.5 mg/kg administered orally every 12 hours.

-

-

Clinical Assessment:

-

Mice are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).

-

-

Histological and Immunological Analysis:

-

At the end of the study, spinal cords and brains can be harvested for histological analysis to assess demyelination and immune cell infiltration.

-

Immune cells can be isolated from the central nervous system, spleen, and lymph nodes to analyze cytokine production and immune cell populations by flow cytometry or other immunoassays.

-

Conclusion

This compound is unequivocally the active metabolite of dimethyl fumarate, responsible for its therapeutic effects in multiple sclerosis and psoriasis. Its multifaceted mechanism of action, primarily through the activation of the Nrf2 antioxidant pathway and modulation of the HCAR2 receptor, provides a strong rationale for its clinical utility. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of MMF and the development of novel therapeutics targeting these pathways. A thorough understanding of the pharmacokinetics, pharmacodynamics, and mechanisms of MMF is crucial for optimizing its therapeutic use and for the design of future drug development programs in the fields of neuro-inflammation and oxidative stress-related diseases.

References

Immunomodulatory effects of monomethyl fumarate on T cells

An In-depth Technical Guide to the Immunomodulatory Effects of Monomethyl Fumarate on T Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (MMF), the active metabolite of the oral immunomodulatory drug dimethyl fumarate (DMF), exerts significant and complex effects on the immune system, with T cells being a primary target. This document provides a comprehensive technical overview of the mechanisms by which MMF modulates T cell function. It details the impact of MMF on critical signaling pathways, including the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways. Furthermore, it explores the profound metabolic reprogramming induced by MMF, characterized by glutathione (GSH) depletion and mitochondrial stress, which culminates in altered T cell proliferation, differentiation, and cytokine secretion. This guide synthesizes quantitative data from key studies, presents detailed experimental protocols for assessing MMF's effects, and provides visual diagrams of the core biological processes to facilitate a deeper understanding for research and drug development applications.

Core Mechanisms of Action

This compound's influence on T cells is multifactorial, stemming from its ability to interact with key intracellular molecules and signaling cascades. The primary mechanisms can be categorized into metabolic reprogramming and modulation of pivotal signaling pathways.

Metabolic Reprogramming via Glutathione (GSH) Depletion

MMF is an α,β-unsaturated carboxylic acid ester that can react with nucleophilic groups, most notably the thiol group of cysteine residues in proteins, through a process called Michael addition[1]. A critical consequence of this reactivity is the depletion of intracellular glutathione (GSH), the cell's primary non-enzymatic antioxidant[1][2].

The depletion of the GSH pool has several downstream effects on T cells:

-

Increased Oxidative Stress : Reduced GSH levels lead to an accumulation of mitochondrial reactive oxygen species (mROS)[2][3].

-

Impaired Mitochondrial Function : The increase in mROS and mitochondrial stress impairs mitochondrial function, leading to reduced mitochondrial respiration and energy generation capacity.

-

Induction of Apoptosis : Heightened oxidative stress and compromised mitochondrial function can trigger caspase-mediated apoptosis, contributing to a reduction in T cell numbers, particularly in memory T cell subsets.

Modulation of Key Signaling Pathways

Inhibition of the NF-κB Pathway: The NF-κB signaling pathway is a cornerstone of T cell activation, proliferation, and pro-inflammatory cytokine production. MMF has been shown to inhibit this pathway. By reducing the expression of NF-κB subunits, MMF can suppress the transcription of inflammatory genes. This inhibition is a key component of its anti-inflammatory effects.

Activation of the Nrf2 Pathway: Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. While DMF and MMF are known activators of the Nrf2 pathway, some studies suggest that the primary immunomodulatory effects on T cells in autoimmune models like experimental autoimmune encephalomyelitis (EAE) can occur independently of Nrf2. However, in other contexts, such as allergic asthma, MMF-induced Nrf2 activation in T cells promotes the differentiation of regulatory T cells (Tregs). This indicates a context-dependent role for Nrf2 in MMF's T cell modulation.

Below is a diagram illustrating the central mechanisms of MMF action on T cells.

Caption: Core intracellular mechanisms of this compound (MMF).

Effects on T Cell Function and Differentiation

MMF's molecular actions translate into significant functional consequences for T cells, altering their ability to proliferate, survive, and differentiate into specific effector or regulatory lineages.

T Cell Proliferation and Apoptosis

MMF strongly inhibits the proliferation of T lymphocytes. This is a direct consequence of both metabolic disruption and the induction of cell-cycle arrest. Studies have demonstrated that MMF exposure leads to the negative regulation of cell cycle-related proteins, causing T cells to arrest in the G0/G1 phase. Furthermore, the previously described induction of oxidative stress contributes to an increase in T cell apoptosis. Memory T cell subsets appear to be particularly susceptible to these effects.

T Cell Differentiation and Cytokine Profile

MMF significantly skews the balance of T helper (Th) cell subsets, generally promoting a shift from a pro-inflammatory to a more anti-inflammatory phenotype.

-

Inhibition of Th1 and Th17 Cells : MMF treatment leads to a reduced frequency of pro-inflammatory Th1 (IFN-γ-producing) and Th17 (IL-17-producing) cells. This is associated with a marked decrease in the secretion of their signature cytokines, IFN-γ and IL-17, as well as other inflammatory mediators like GM-CSF and TNF-α.

-

Promotion of Th2 and Regulatory T Cells (Tregs) : Conversely, MMF treatment has been shown to increase the proportion of anti-inflammatory Th2 cells. This shift is accompanied by an increase in IL-4 production. Additionally, MMF can enhance the differentiation and function of regulatory T cells, which play a critical role in maintaining immune tolerance. This is associated with increased expression of Foxp3 and production of the anti-inflammatory cytokine IL-10.

This functional shift is partly mediated by MMF's effects on antigen-presenting cells (APCs) like dendritic cells (DCs). MMF impairs the maturation of DCs, reducing their expression of co-stimulatory molecules and their ability to produce IL-12, a key cytokine for Th1 differentiation. These less mature DCs are subsequently less effective at activating pro-inflammatory T cell responses.

The diagram below illustrates MMF's influence on T cell differentiation.

Caption: MMF skews T cell differentiation towards an anti-inflammatory state.

Quantitative Data Summary

The following tables summarize quantitative findings on the effects of MMF (or its prodrug DMF) on T cell parameters from various studies.

Table 1: Effects on T Cell Proliferation and Cytokine Production

| Parameter | Effect | Cell Type/Context | Quantitative Change | Reference |

| T Cell Proliferation | Inhibition | T cells co-cultured with MMF-treated mDCs | Significantly reduced proliferation | |

| Inhibition | PHA-stimulated T cells (ex vivo) | Strongly inhibited at clinically relevant concentrations | ||

| IFN-γ Production | Inhibition | T cells co-cultured with MMF-treated mDCs | Decreased production | |

| Inhibition | PHA-stimulated T cells (ex vivo) | Mildly suppressed | ||

| Inhibition | Activated T cells from SLE patients (in vitro) | Significantly reduced intracellular expression | ||

| IL-17 Production | Inhibition | T cells co-cultured with MMF-treated mDCs | Decreased production | |

| Inhibition | Activated T cells from SLE patients (in vitro) | Significantly reduced intracellular expression | ||

| GM-CSF Production | Inhibition | T cells co-cultured with MMF-treated mDCs | Decreased production | |

| IL-2 Production | Inhibition | PHA-stimulated T cells (ex vivo) | Mildly suppressed | |

| TNF-α Production | Inhibition | Activated T cells from SLE patients (in vitro) | Significantly reduced secretion | |

| IL-4 Production | Increase | CD4+ T cells from DMF-treated MS patients | Increased expression |

Table 2: Effects on T Cell Metabolism and Subsets

| Parameter | Effect | Cell Type/Context | Quantitative Change | Reference |

| Mitochondrial Respiration | Decrease | CD4+ T cells from DMF-treated MS patients | 30% decreased maximal respiration (ex vivo) | |

| Decrease | T memory & T naive cells (in vitro) | 75% diminished mitochondrial respiration | ||

| T Cell Subsets | Shift | DMF-treated MS patients | ↓ CD4+ & CD8+ T cells; ↓ Memory T cells; ↑ Naive T cells | |

| Shift | DMF-treated MS patients | ↓ Th1 (CXCR3+); ↓ Th17 (CCR6+); ↑ Th2 (CCR3+) |

Detailed Experimental Protocols

This section provides standardized methodologies for key experiments used to evaluate the immunomodulatory effects of MMF on T cells.

T Cell Proliferation Assay using Cell Trace Dyes

Objective: To quantify the inhibitory effect of MMF on T cell proliferation in vitro.

Methodology:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Labeling: Resuspend PBMCs in PBS and label with a cell proliferation dye such as CellTrace™ Violet or CFSE according to the manufacturer's protocol. This dye covalently binds to intracellular proteins and is diluted by half with each cell division.

-

Culture Setup: Plate the labeled PBMCs in a 96-well plate in complete RPMI-1640 medium.

-

MMF Treatment: Add MMF at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).

-

Stimulation: Stimulate T cells to proliferate using anti-CD3/CD28 antibodies or a mitogen like phytohemagglutinin (PHA). Include an unstimulated control.

-

Incubation: Culture the cells for 3 to 5 days at 37°C in a 5% CO₂ incubator.

-

Flow Cytometry Analysis: Harvest cells and stain with antibodies for T cell markers (e.g., CD3, CD4, CD8). Acquire data on a flow cytometer. Proliferation is measured by the progressive dilution of the CellTrace dye in the T cell population. The percentage of divided cells or a proliferation index can be calculated.

Analysis of Cytokine Production

Objective: To measure the effect of MMF on the production of key T cell cytokines.

Methodology:

-

Experimental Setup: Culture isolated T cells or PBMCs as described in the proliferation assay (Section 4.1), with MMF treatment and stimulation.

-

Supernatant Collection: After a defined incubation period (e.g., 48-72 hours), centrifuge the culture plates and carefully collect the cell-free supernatants.

-

Cytokine Quantification:

-

ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., IFN-γ, IL-17, IL-10). Follow the manufacturer's protocol to measure the concentration of each cytokine in the supernatants.

-

Multiplex Assay (Luminex): For simultaneous measurement of multiple cytokines, use a multiplex bead-based immunoassay (e.g., Luminex). This allows for a broader profiling of the cytokine response from a small sample volume.

-

-

Intracellular Staining (Alternative): To identify the frequency of cytokine-producing cells, add a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours of culture. Then, harvest, fix, permeabilize, and stain the cells with fluorescently-labeled antibodies against intracellular cytokines for flow cytometry analysis.

Western Blot for NF-κB Pathway Analysis

Objective: To assess MMF's inhibitory effect on the NF-κB signaling pathway.

Methodology:

-

Cell Culture and Treatment: Culture a T cell line (e.g., Jurkat) or primary T cells. Pre-treat with MMF for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α or PMA/Ionomycin) for a short period (e.g., 15-30 minutes).

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to obtain total cell lysates.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody against the phosphorylated form of an NF-κB pathway protein (e.g., phospho-p65).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Re-probe the membrane with an antibody for total p65 and a loading control (e.g., β-actin or GAPDH) to normalize the data. A decrease in the ratio of phospho-p65 to total p65 indicates inhibition of the pathway.

The workflow for a typical in vitro investigation is depicted below.

Caption: A generalized workflow for in vitro analysis of MMF's effects on T cells.

Conclusion and Future Directions

This compound is a potent immunomodulator that profoundly impacts T cell biology. Its primary mechanisms involve the induction of metabolic stress through GSH depletion and the targeted inhibition of pro-inflammatory signaling pathways like NF-κB. These actions culminate in reduced T cell proliferation, increased apoptosis, and a decisive shift away from pathogenic Th1 and Th17 responses toward a more tolerogenic Th2 and Treg phenotype. The quantitative data and established protocols presented in this guide provide a framework for researchers to further investigate and harness the therapeutic potential of MMF. Future research should focus on elucidating the precise molecular targets of MMF beyond GSH modulation, exploring its long-term effects on T cell memory, and defining its differential impact on T cell subsets in various disease contexts to optimize its clinical application.

References

Cellular Targets of Monomethyl Fumarate in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl fumarate (MMF), the active metabolite of dimethyl fumarate (DMF), is a therapeutic agent with significant immunomodulatory and neuroprotective effects, prominently used in the treatment of relapsing forms of multiple sclerosis (MS).[1][2] Its efficacy in mitigating neuroinflammation and protecting neural cells stems from its ability to engage multiple cellular targets within the central nervous system (CNS). This technical guide provides a comprehensive overview of the known cellular targets of MMF in the CNS, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows.

Core Cellular Targets and Mechanisms of Action

MMF exerts its pleiotropic effects in the CNS through three primary molecular targets: activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway, agonism of the Hydroxycarboxylic Acid Receptor 2 (HCAR2), and inhibition of the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). These interactions occur in various CNS cell types, including neurons, astrocytes, and microglia, as well as infiltrating immune cells.

Nrf2 Antioxidant Response Pathway Activation

A primary mechanism of MMF's neuroprotective action is the activation of the Nrf2 pathway, a critical regulator of cellular antioxidant and cytoprotective gene expression.[3][4][5] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. MMF, being an electrophile, is thought to react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of its target genes.

This leads to the upregulation of a battery of antioxidant and cytoprotective genes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HMOX1), which help to mitigate oxidative stress, a key contributor to neuronal damage in neuroinflammatory and neurodegenerative diseases. Studies have shown that DMF, the prodrug of MMF, is a more potent inducer of Nrf2 activation in human astrocytes compared to MMF itself.

Affected CNS Cell Types:

-

Astrocytes

-

Neurons

-

Microglia

Quantitative Data on Nrf2 Pathway Activation by MMF

| Parameter | Cell Type | Value | Reference |

| EC50 for Nrf2 Activation | Not explicitly reported for MMF in CNS cells. DMF is noted to be a more potent activator than MMF in human astrocytes. | - | |

| Fold Change in Nrf2 Target Gene Expression (HMOX1) | Glio-neuronal hippocampal cultures | Induced | |

| Fold Change in Nrf2 Target Gene Expression (NQO1) | Glio-neuronal hippocampal cultures | Induced |

Signaling Pathway: Nrf2 Activation by MMF

References

- 1. Hydroxycarboxylic Acid Receptor 2, a Pleiotropically Linked Receptor for the Multiple Sclerosis Drug, this compound. Possible Implications for the Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroinflammatory Gene Expression Analysis Reveals Pathways of Interest as Potential Targets to Improve the Recording Performance of Intracortical Microelectrodes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound promotes Nrf2-dependent neuroprotection in retinal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Untangling the brain's neuroinflammatory and neurodegenerative transcriptional responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of monomethyl fumarate

An In-depth Technical Guide to Monomethyl Fumarate: Chemical Structure, Properties, and Mechanism of Action

Introduction

This compound (MMF), the monomethyl ester of fumaric acid, is a pharmacologically active molecule central to the treatment of relapsing forms of multiple sclerosis (MS).[1][2] Initially understood as the primary active metabolite of the prodrug dimethyl fumarate (DMF), MMF is now formulated as a standalone oral therapeutic under the brand name Bafiertam™.[1][3] Following oral administration, prodrugs like DMF and diroximel fumarate are rapidly and extensively hydrolyzed by esterases in the gastrointestinal tract and blood, converting to MMF, which is responsible for the therapeutic effects.[4] This guide provides a comprehensive technical overview of MMF, detailing its chemical structure, physicochemical properties, pharmacological mechanisms, pharmacokinetic profile, and key experimental methodologies for its synthesis and analysis.

Chemical Structure and Properties

MMF is a dicarboxylic acid monoester. Its structure features a carbon-carbon double bond in the trans configuration, a characteristic of fumarates.

IUPAC Name: (2E)-4-methoxy-4-oxobut-2-enoic acid Synonyms: Methyl hydrogen fumarate, Fumaric acid monomethyl ester CAS Number: 2756-87-8

Physicochemical and Spectroscopic Data

The key physical and chemical properties of this compound are summarized in the table below. These characteristics influence its solubility, membrane permeability, and formulation development.

| Property | Value | Reference |

| Molecular Formula | C₅H₆O₄ | |

| Molar Mass | 130.10 g/mol | |

| Physical Form | Solid | |

| Melting Point | 144-145 °C | |

| Solubility | Water: Increased polarity compared to DMF enhances water solubility. DMF: 10 mg/mL DMSO: 10 mg/mL Ethanol: 0.5 mg/mL PBS (pH 7.2): 1 mg/mL | |

| SMILES | COC(=O)/C=C/C(=O)O | |

| InChI Key | NKHAVTQWNUWKEO-NSCUHMNNSA-N |

Analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) are crucial for the quantification and purity assessment of MMF in biological matrices and pharmaceutical formulations.

Pharmacology and Mechanism of Action

The therapeutic effects of this compound in multiple sclerosis are attributed to its combined anti-inflammatory and cytoprotective properties. While the precise mechanism is not fully elucidated, the primary pathway involves the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway.

Nrf2 Pathway Activation

MMF is an electrophilic molecule that interacts with cellular nucleophiles, notably the cysteine residues on the Kelch-like ECH-associated protein 1 (KEAP1).

-

Keap1 Modification: Under basal conditions, Keap1 binds to Nrf2, targeting it for ubiquitination and subsequent proteasomal degradation. MMF covalently modifies specific cysteine residues on Keap1, a process known as succination.

-

Nrf2 Dissociation and Translocation: This modification of Keap1 induces a conformational change, leading to the dissociation of Nrf2.

-

ARE-Mediated Gene Transcription: Stabilized Nrf2 accumulates and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes. This leads to the upregulation of antioxidant proteins and enzymes, such as NAD(P)H quinone dehydrogenase 1 (NQO1), heme oxygenase-1 (HO-1), and enzymes involved in glutathione synthesis, thereby enhancing cellular defense against oxidative stress.

Additional Immunomodulatory and Neuroprotective Effects

Beyond Nrf2 activation, MMF exerts its effects through several other mechanisms:

-

Inhibition of NF-κB: MMF has been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway, reducing the expression of inflammatory cytokines.

-

Immune Cell Modulation: It modulates the activity of immune cells by impairing the maturation of dendritic cells and shifting the T-cell balance from a pro-inflammatory (Th1, Th17) to an anti-inflammatory (Th2) profile.

-

HCAR2 Agonism: MMF acts as an agonist for the hydroxycarboxylic acid receptor 2 (HCAR2, also known as GPR109A), a G-protein coupled receptor. Activation of this receptor is thought to contribute to some of the anti-inflammatory effects and may be involved in the common side effect of flushing.

-

Glutathione Depletion and Synthesis: While DMF and MMF can initially deplete cellular glutathione (GSH) through direct conjugation, the subsequent activation of the Nrf2 pathway leads to a net increase in GSH synthesis, bolstering the cell's antioxidant capacity.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. Pharmacokinetics and Bioavailability of this compound Following a Single Oral Dose of Bafiertam™ (this compound) or Tecfidera® (Dimethyl Fumarate) | springermedizin.de [springermedizin.de]

- 4. Dimethyl Fumarate vs. This compound: Unresolved Pharmacologic Issues [mdpi.com]

The Pharmacodynamics of Monomethyl Fumarate in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl fumarate (MMF), the active metabolite of the prodrug dimethyl fumarate (DMF), has emerged as a significant therapeutic agent, particularly in the context of neuroinflammatory and autoimmune diseases.[1][2] Its pharmacodynamic profile is characterized by a multi-faceted mechanism of action, primarily involving the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway and agonism of the Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of MMF, presenting quantitative data, detailed experimental protocols, and visual representations of its key signaling pathways and experimental workflows.

Core Mechanisms of Action

MMF's therapeutic effects in preclinical models are largely attributed to two primary molecular mechanisms:

-

Nrf2 Pathway Activation: MMF is a potent activator of the Nrf2 pathway, a critical cellular defense mechanism against oxidative stress.[1] By reacting with cysteine residues on Keap1, the primary negative regulator of Nrf2, MMF leads to the nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, leading to their transcription. This results in the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), as well as proteins involved in glutathione (GSH) synthesis.

-

HCA2 Receptor Agonism: MMF is a potent agonist of HCA2 (also known as GPR109A), a G protein-coupled receptor expressed on various immune cells, including neutrophils, monocytes, and microglia. Activation of HCA2 by MMF can lead to both anti-inflammatory and pro-inflammatory effects depending on the cell type and context. In the context of neuroinflammation, HCA2 activation on microglia has been shown to inhibit the production of pro-inflammatory cytokines by modulating the NF-κB pathway.

Quantitative Pharmacodynamic Data of this compound in Preclinical Models

The following tables summarize key quantitative data from in vitro and in vivo preclinical studies investigating the pharmacodynamics of MMF.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Type | Assay | Result | Reference(s) |

| Nrf2 Activation | ||||

| Nrf2 Nuclear Translocation | RAW 264.7 macrophages | Western Blot | Dose-dependent increase | |

| HO-1 Expression | RAW 264.7 macrophages | Western Blot | Dose-dependent increase | |

| NQO1 mRNA Expression | Primary murine astrocytes | qPCR | Significant upregulation at 10 µM | |

| GCLM mRNA Expression | Primary murine astrocytes | qPCR | Significant upregulation at 10 µM | |

| HCA2 Receptor Activation | ||||

| EC50 | CHO-K1 cells expressing human HCA2 | cAMP Assay | ~3 µM | |

| Inhibition of Inflammatory Responses | ||||

| IC50 for TNF-α Inhibition | LPS-stimulated primary microglia | ELISA | Not explicitly MMF, but DMF shows effect | |

| Nitric Oxide (NO) Production | LPS-stimulated primary microglia | Griess Assay | Significant reduction with MMF |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | MMF Dose | Route of Administration | Key Pharmacodynamic Effect | Quantitative Finding | Reference(s) |

| Experimental Autoimmune Encephalomyelitis (EAE) - Mouse Model of MS | 30 mg/kg, twice daily | Oral | Reduction of CNS inflammatory infiltrate | Significant reduction in CD4+ and CD8+ T cells and macrophages in the spinal cord | |

| 30 mg/kg, twice daily | Oral | Attenuation of clinical score | Significant reduction in EAE clinical score compared to vehicle | ||

| Retinal Ischemia-Reperfusion Injury - Mouse Model | 50 mg/kg, daily | Intraperitoneal | Upregulation of Nrf2 target genes | Significant increase in NQO1 and HO-1 mRNA in the retina | |

| Crohn's Disease - TNBS-induced colitis mouse model | Not specified for MMF | Not specified | Inhibition of pro-inflammatory cytokines | MMF significantly inhibited mRNA expression of IFN-γ, TNF-α, IL-12, IL-6, and IL-1β |

Key Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the primary signaling pathways modulated by this compound.

Experimental Workflows

The following diagrams outline typical workflows for key preclinical experiments used to characterize the pharmacodynamics of MMF.

Detailed Experimental Protocols

Protocol 1: In Vitro Nrf2 Nuclear Translocation by Western Blot

Objective: To quantify the dose-dependent effect of MMF on the translocation of Nrf2 from the cytoplasm to the nucleus in cultured cells (e.g., primary astrocytes or microglia).

Materials:

-

Cell culture medium and supplements

-

This compound (MMF)

-

Phosphate-buffered saline (PBS)

-

Nuclear and cytoplasmic extraction kit

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-Nrf2, anti-Lamin B (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of MMF concentrations (e.g., 1, 5, 10, 25, 50 µM) for a specified time (e.g., 2, 4, 6 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis and Fractionation: Following treatment, wash cells with ice-cold PBS. Lyse the cells and separate the nuclear and cytoplasmic fractions according to the manufacturer's protocol of the extraction kit.

-

Protein Quantification: Determine the protein concentration of each nuclear and cytoplasmic lysate using a BCA protein assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against Nrf2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply the chemiluminescent substrate to the membrane and acquire the signal using an imaging system.

-

Analysis: Perform densitometric analysis of the Nrf2 bands. Normalize the nuclear Nrf2 signal to the nuclear loading control (Lamin B) and the cytoplasmic Nrf2 signal to the cytoplasmic loading control (GAPDH). Calculate the ratio of nuclear to cytoplasmic Nrf2 to determine the extent of translocation.

Protocol 2: HCA2 Receptor Activation via cAMP Assay

Objective: To determine the EC50 of MMF for the activation of the HCA2 receptor by measuring the inhibition of forskolin-stimulated cAMP production.

Materials:

-

CHO-K1 cells stably expressing human HCA2

-

Cell culture medium and supplements

-

Forskolin

-

This compound (MMF)

-

cAMP assay kit (e.g., AlphaScreen, HTRF)

-

Plate reader compatible with the chosen assay kit

Procedure:

-

Cell Culture: Plate HCA2-expressing CHO-K1 cells in a 96-well plate and culture overnight.

-

Compound Preparation: Prepare a serial dilution of MMF in assay buffer.

-

Cell Stimulation:

-

Pre-incubate the cells with the various concentrations of MMF for 15-30 minutes at 37°C.

-

Add a fixed concentration of forskolin (to stimulate cAMP production) to all wells except the basal control.

-

Incubate for a further 15-30 minutes at 37°C.

-

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the cAMP assay kit.

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP levels against the log of the MMF concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of MMF that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.

-

Protocol 3: In Vivo Efficacy in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

Objective: To evaluate the therapeutic efficacy of MMF in a preclinical model of multiple sclerosis.

Materials:

-

C57BL/6 mice

-

Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin

-

This compound (MMF)

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose)

-

Anesthesia

-

Perfusion solutions (PBS and 4% paraformaldehyde)

-

Histology and immunohistochemistry reagents (e.g., H&E, Luxol Fast Blue, anti-CD3, anti-Iba1)

-

Flow cytometry antibodies and reagents

Procedure:

-

EAE Induction: Immunize mice with an emulsion of MOG35-55 peptide in CFA. Administer pertussis toxin on day 0 and day 2 post-immunization.

-

Treatment: Begin treatment with MMF (e.g., 15 or 30 mg/kg, twice daily) or vehicle via oral gavage at the onset of clinical signs or prophylactically from the day of immunization.

-

Clinical Assessment: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).

-

Tissue Collection: At the peak of the disease or a pre-determined endpoint, euthanize the mice and perfuse with PBS followed by 4% paraformaldehyde. Collect spinal cords and brains.

-

Histopathological Analysis: Process the spinal cords for paraffin embedding. Section the tissue and perform H&E staining to assess inflammation and Luxol Fast Blue staining to assess demyelination. Perform immunohistochemistry for markers of T cells (CD3) and microglia/macrophages (Iba1).

-

Flow Cytometry: For a separate cohort of animals, isolate mononuclear cells from the CNS at the peak of disease and analyze the immune cell populations (e.g., CD4+ T cells, CD8+ T cells, B cells, macrophages) by flow cytometry.

-

Data Analysis: Compare the clinical scores, histological parameters (inflammation and demyelination scores), and immune cell infiltration between the MMF-treated and vehicle-treated groups using appropriate statistical tests.

Conclusion

This compound exhibits a complex and potent pharmacodynamic profile in preclinical models, primarily driven by its ability to activate the Nrf2 antioxidant pathway and modulate inflammatory responses through HCA2 receptor agonism. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of MMF in neuroinflammatory and other diseases. A thorough understanding of its mechanisms of action and the methodologies to assess its activity is crucial for the continued development and optimization of fumarate-based therapies.

References

Monomethyl Fumarate's Effect on Oxidative Stress Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl fumarate (MMF), the active metabolite of dimethyl fumarate (DMF), has emerged as a significant therapeutic agent, particularly in the context of diseases with an underlying inflammatory and oxidative stress component, such as multiple sclerosis.[1][2] Its primary mechanism of action involves the modulation of oxidative stress pathways, predominantly through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway.[1][2] This guide provides an in-depth technical overview of MMF's effects on these pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.

Core Mechanism of Action: The Nrf2-Keap1 Signaling Pathway

Under homeostatic conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3] MMF, being an electrophilic compound, interacts with and modifies specific cysteine residues on Keap1. This covalent modification, known as succination, induces a conformational change in Keap1, leading to the dissociation and stabilization of Nrf2.

Once liberated, Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes. This transcriptional activation leads to the increased expression of antioxidant enzymes and proteins, thereby bolstering the cell's defense against oxidative stress.

Quantitative Effects of this compound

The following tables summarize the quantitative data from various studies on the effects of MMF on key markers of oxidative stress pathways.

Table 1: Effect of MMF on Nrf2 Target Gene Expression

| Cell Type | MMF Concentration | Target Gene | Fold Change in mRNA Expression (vs. Control) | Reference |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | 10 µM | NQO1 | ~2.5 | |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | 30 µM | NQO1 | ~4.0 | |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | 10 µM | HMOX1 | ~1.5 | |